3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid
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Overview
Description
3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid typically involves cyclization reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its antibacterial activity may result from inhibiting bacterial enzymes essential for cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid can be compared with other thiazolo[3,2-a]pyridine derivatives, such as:
3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: This derivative has two carboxylic acid groups, which may affect its reactivity and applications
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-4-14-8-6(9(12)13)2-3-7(11)10(5)8/h2-4H,1H3,(H,12,13) |
InChI Key |
JPLAQBIVUZIFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C(C=CC(=O)N12)C(=O)O |
Origin of Product |
United States |
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